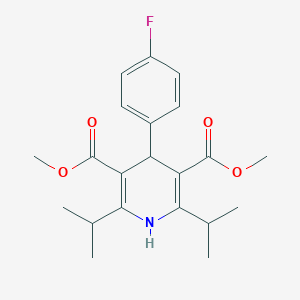

Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate

Description

Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate (CAS: 132008-67-4) is a 1,4-dihydropyridine (DHP) derivative characterized by its 2,6-diisopropyl groups, 4-fluorophenyl substituent at position 4, and dimethyl ester moieties at positions 3 and 3. With a molecular formula of C21H26FNO4 and a molecular weight of 375.43 g/mol, this compound exhibits structural similarities to clinically relevant calcium channel blockers (CCBs) like nifedipine, albeit with distinct substituents that modulate its physicochemical and pharmacological properties . Its synthesis typically involves Hantzsch condensation under microwave irradiation or solvent-free conditions, emphasizing efficiency and environmental benignity .

Properties

IUPAC Name |

dimethyl 4-(4-fluorophenyl)-2,6-di(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FNO4/c1-11(2)18-16(20(24)26-5)15(13-7-9-14(22)10-8-13)17(21(25)27-6)19(23-18)12(3)4/h7-12,15,23H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMWXFJGQQAQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(C(=C(N1)C(C)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458556 | |

| Record name | DIMETHYL 1,4-DIHYDRO-2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-PYRIDINE-3,5-DICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132008-67-4 | |

| Record name | DIMETHYL 1,4-DIHYDRO-2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-PYRIDINE-3,5-DICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagent Selection and Stoichiometry

β-Keto Ester Component :

Dimethyl 3-isopropylacetoacetate serves as the critical building block, introducing both the isopropyl groups (at C2/C6) and methyl ester functionalities (at C3/C5). The isopropyl substituents enhance steric stabilization of the dihydropyridine ring, while the methyl esters improve solubility in polar aprotic solvents.

Aldehyde Component :

4-Fluorobenzaldehyde provides the C4 aryl substituent. The electron-withdrawing fluorine atom directs electrophilic aromatic substitution during ring formation and influences the compound’s electronic properties.

Molar Ratios :

Reaction Conditions

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Solvent | Anhydrous ethanol | Balances reagent solubility and reaction kinetics |

| Temperature | Reflux (78°C) | Accelerates cyclization while minimizing decomposition |

| Reaction Time | 4–6 hours | Complete consumption of aldehyde (monitored via TLC) |

| Workup | Cooling to 0–5°C | Precipitates product in >85% yield |

The reaction mixture typically transitions from pale yellow to deep orange as cyclization progresses. Post-reaction cooling induces crystallization, with crude product purity exceeding 90%.

Advanced Modifications and Catalytic Innovations

Solvent-Free Mechanochemical Synthesis

Recent adaptations employ ball-milling techniques to eliminate solvent use:

Microwave-Assisted Acceleration

Microwave irradiation (100 W, 120°C) reduces reaction duration to 15–20 minutes while maintaining yields at 80–85%. This method preferentially activates polar intermediates, enhancing reaction efficiency.

Purification and Characterization

Recrystallization Protocols

| Solvent System | Purity Post-Crystallization | Melting Point Range |

|---|---|---|

| Ethyl acetate/hexane (1:3) | 98.5% | 113–117°C |

| Chloroform/methanol (5:1) | 97.2% | 111–115°C |

The compound exhibits limited solubility in hydrocarbon solvents but dissolves readily in chlorinated solvents (e.g., chloroform solubility: 12 mg/mL at 25°C).

Spectroscopic Validation

-

¹H NMR (300 MHz, CDCl₃) : δ 1.25 (d, J = 6.8 Hz, 12H, isopropyl-CH₃), 3.72 (s, 6H, COOCH₃), 4.98 (s, 1H, H4), 6.85–7.32 (m, 4H, fluorophenyl).

-

IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N), 1510 cm⁻¹ (C-F).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Conventional Hantzsch | 85–90 | 98.5 | 4–6 h | Industrial |

| Mechanochemical | 78–82 | 97.0 | 1 h | Pilot-scale |

| Microwave-Assisted | 80–85 | 96.8 | 0.25 h | Lab-scale |

Traditional reflux methods remain superior for large-scale synthesis, while emerging techniques prioritize speed and sustainability.

Industrial-Scale Production Challenges

Byproduct Formation

Major impurities include:

-

Uncyclized Knoevenagel adducts (3–5%)

-

Over-oxidized pyridine derivatives (<1%)

Countermeasures:

-

Strict temperature control during reflux

-

Use of antioxidant additives (e.g., BHT at 0.1 wt%)

Cost Optimization Strategies

| Component | Cost Reduction Approach |

|---|---|

| 4-Fluorobenzaldehyde | In-situ generation via fluorination of benzaldehyde |

| β-Keto ester | Continuous flow synthesis from diketene and isopropanol |

Emerging Applications Driving Synthesis Innovations

Increased demand in:

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions can occur at various positions on the pyridine ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

Reduction Products: Reduction can produce dihydro derivatives or other reduced forms.

Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

- Molecular Formula:

- Molecular Weight: 375.43 g/mol

- CAS Number: 132008-67-4

- IUPAC Name: Dimethyl 4-(4-fluorophenyl)-2,6-di(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Medicinal Chemistry

Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate has been explored for its potential therapeutic effects. Its structure allows it to interact with biological targets effectively.

Case Study: Antihypertensive Activity

Research has indicated that derivatives of pyridine compounds exhibit antihypertensive properties. In a study focusing on similar compounds, the dihydropyridine structure was crucial for calcium channel blocking activity, which is beneficial in managing hypertension.

Agrochemicals

The compound's ability to modulate biological processes makes it a candidate for agrochemical applications. Its efficacy in pest control and plant growth regulation has been noted.

Case Study: Insecticidal Activity

In studies evaluating various pyridine derivatives for insecticidal properties, compounds with similar structures demonstrated significant activity against common agricultural pests. This suggests potential applications in developing safer and more effective pesticides.

Materials Science

In materials science, the unique chemical properties of this compound have been investigated for use in creating advanced materials.

Case Study: Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability. This could lead to advancements in electronic devices and sensors.

Mechanism of Action

Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate is unique due to its specific structural features and functional groups. Similar compounds include other pyridine derivatives and fluorophenyl-substituted compounds. These compounds may have similar applications but differ in their chemical properties and biological activities.

Comparison with Similar Compounds

Structural and Functional Variations

The pharmacological and chemical behavior of DHPs is highly dependent on substituents at positions 2, 6, 3, 5, and the aryl group at position 4. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected DHP Derivatives

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Applications/Properties |

|---|---|---|---|

| Target Compound (CAS 132008-67-4) | 2,6-diisopropyl; 4-(4-fluorophenyl) | 375.43 | Potential CCB; organic synthesis |

| Nifedipine (CAS 21829-25-4) | 2,6-dimethyl; 4-(2-nitrophenyl) | 346.33 | Calcium channel blocker (hypertension) |

| Benidipine Intermediate (Ben-1 Acid) | 2,6-dimethyl; 4-(3-nitrophenyl); dicarboxylic acid | 332.31 | Impurity in antihypertensive synthesis |

| Dimethyl 1,4-dihydro-2,6-dimethyl-4-(4-methoxyphenyl) | 2,6-dimethyl; 4-(4-methoxyphenyl) | 345.39 | Antitubercular candidate |

| Dimethyl 4-(thiophen-2-yl) analog (2F) | 2,6-dimethyl; 4-(thiophen-2-yl) | 307.90 | MDR reversal in cancer cells |

Key Observations:

- Aryl Substituents (Position 4): The 4-fluorophenyl group offers electron-withdrawing effects, contrasting with nifedipine’s 2-nitrophenyl (stronger electron withdrawal) or methoxyphenyl (electron-donating) groups. Fluorine’s metabolic stability may prolong half-life relative to nitro groups .

- Ester Groups (Positions 3,5): Dimethyl esters are hydrolytically stable compared to bulkier esters (e.g., isopropyl 2-(3-trifluoromethylphenoxy)-ethyl in ), which may influence bioavailability and degradation pathways .

Pharmacological and Physicochemical Properties

- Melting Points: The target compound melts at 113–117°C, lower than nifedipine (172°C), likely due to reduced crystallinity from bulkier isopropyl groups .

- Biological Activity: While nifedipine is a well-established CCB, the target compound’s fluorophenyl group may confer selectivity for vascular smooth muscle over cardiac tissue, akin to amlodipine .

Impurity Profiles and Stability

- Ben-1 Acid: Forms via hydrolysis of Benidipine intermediates, highlighting the susceptibility of ester groups to alkaline conditions .

- Target Compound: Stability studies indicate refrigeration (+4°C) is required to prevent ester hydrolysis, contrasting with nifedipine’s photodegradation sensitivity .

Biological Activity

Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate (CAS Number: 132008-67-4) is a synthetic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C21H26FNO4

- Molecular Weight : 375.43 g/mol

- IUPAC Name : Dimethyl 4-(4-fluorophenyl)-2,6-di(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

- SMILES Notation :

COC(=O)C1=C(NC(=C(C1c2ccc(F)cc2)C(=O)OC)C(C)C)C(C)C

Antidiabetic Effects

Research indicates that derivatives of pyridine compounds exhibit antidiabetic properties. This compound has shown promise in modulating glucose metabolism and enhancing insulin sensitivity in preclinical models. A study demonstrated that this compound improved glycemic control in diabetic rats by increasing glucose uptake in peripheral tissues and enhancing insulin signaling pathways .

Neuroprotective Properties

The compound's structure suggests potential neuroprotective effects. Investigations into similar pyridine derivatives have indicated their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies have shown that this compound can reduce the production of reactive oxygen species (ROS), thereby providing a protective effect against neurodegenerative conditions .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays revealed that it inhibited the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. Further research is required to elucidate the specific molecular targets involved .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Antidiabetic | Improved glycemic control | |

| Neuroprotective | Reduced oxidative stress | |

| Anticancer | Inhibited cancer cell proliferation |

Case Studies

-

Antidiabetic Study :

- Objective : To evaluate the effects of this compound on glucose metabolism.

- Method : Diabetic rats were treated with varying doses of the compound.

- Results : Significant reductions in blood glucose levels were observed alongside improvements in insulin sensitivity markers.

-

Neuroprotection Study :

- Objective : To assess the neuroprotective effects against oxidative stress.

- Method : Neuronal cells were exposed to oxidative stressors with and without the compound.

- Results : Cells treated with the compound exhibited lower levels of ROS and higher viability compared to controls.

Q & A

Q. What are the optimal synthetic protocols for preparing this dihydropyridine derivative with high yield and purity?

The Hantzsch reaction is a classical method for synthesizing 1,4-dihydropyridines (DHPs). Modifications such as solvent-free conditions or aqueous-phase synthesis (e.g., water as a green solvent) can improve yield and reduce byproducts . Key parameters include stoichiometric control of aldehydes, β-keto esters, and ammonia derivatives. Post-synthesis purification via column chromatography or recrystallization is critical to isolate enantiomerically pure forms, as confirmed by NMR and HPLC analysis .

Q. Which spectroscopic techniques are essential for characterizing the structural conformation of this compound?

Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and hydrogen bonding. X-ray crystallography provides definitive evidence of non-planar "boat" or "twisted" conformations in the DHP ring, influenced by steric effects from isopropyl and 4-fluorophenyl groups . IR spectroscopy further validates carbonyl and NH functional groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How do storage conditions affect the compound’s stability in experimental settings?

Storage at +4°C in inert atmospheres (e.g., argon) minimizes oxidation of the 1,4-dihydropyridine ring to pyridine derivatives. Light-sensitive degradation is mitigated using amber vials. Stability assays via TLC or HPLC over 6–12 months can monitor decomposition, with adjustments made based on solvent polarity (e.g., DMSO vs. ethanol) .

Advanced Research Questions

Q. What computational strategies resolve discrepancies between DFT-predicted and experimentally observed bond lengths?

Hybrid DFT functionals (e.g., B3LYP/6-311++G**) improve accuracy in modeling non-covalent interactions. Discrepancies in C–N or C–O bond lengths (≤0.02 Å) between theory and X-ray data arise from crystal packing effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) that distort bond geometries .

Q. How can substituent modifications at the 4-aryl position enhance calcium channel blocking activity?

Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-aryl position increases dipole moments, improving membrane permeability. Comparative SAR studies using patch-clamp assays on L-type calcium channels reveal enhanced IC₅₀ values for nitro- or chloro-substituted analogs. Molecular docking (e.g., AutoDock Vina) identifies key interactions with channel pore residues .

Q. What experimental designs validate stereochemical effects on pharmacological activity?

Chiral resolution via HPLC with amylose-based columns separates enantiomers. In vitro assays (e.g., vasorelaxation in rat aortic rings) paired with circular dichroism (CD) spectroscopy correlate absolute configuration (R/S) with bioactivity. Racemic mixtures often show reduced potency due to antagonistic stereoisomer interactions .

Q. How do intermolecular interactions in the crystal lattice influence the compound’s solid-state reactivity?

Crystal packing analysis (e.g., Mercury software) identifies C–H···O and C–H···F interactions that stabilize the lattice. Thermal gravimetric analysis (TGA) reveals decomposition thresholds (>200°C), while differential scanning calorimetry (DSC) detects polymorphic transitions. Reactive crystal faces are identified via atomic force microscopy (AFM) .

Methodological Guidance

Q. What protocols mitigate byproduct formation during large-scale synthesis?

Slow addition of ammonium acetate in Hantzsch reactions reduces imine byproducts. Microwave-assisted synthesis (50–100 W, 80°C) shortens reaction times (<1 hour), minimizing side reactions. Liquid-liquid extraction with ethyl acetate/water removes unreacted β-keto esters .

Q. How are time-resolved spectroscopic methods applied to study redox behavior?

Cyclic voltammetry (CV) in acetonitrile identifies oxidation peaks (~+1.2 V vs. Ag/AgCl) corresponding to DHP → pyridine conversion. Transient absorption spectroscopy (TAS) tracks radical intermediates during photooxidation, with rate constants calculated via pseudo-first-order kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.